Cas no 180787-54-6 (Dimethyl-2,4-dihydroxyphenylsulfonium triflate)

Dimethyl-2,4-dihydroxyphenylsulfonium triflate 化学的及び物理的性質
名前と識別子
-
- 2,4-二羟基苯基二甲基锍三氟甲烷磺酸盐
- 2,4-Dihydroxyphenyldimethylsulfonium triflate
- DIMETHYL-2,4-DIHYDROXYPHENYLSULFONIUM TRIFLATE
- (2,4-dihydroxyphenyl)-dimethylsulfanium;trifluoromethanesulfonate
- Dimethyl-2,4-dihydroxyphenylsulfoniumtriflate
- (2,4-dihydroxyphenyl)dimethylsulfonium trifluoromethanesulfonate
- SCHEMBL6658734
- AKOS026672041
- FS-6079
- 180787-54-6
- IQJLWOZFOHQUIQ-UHFFFAOYSA-N
- Dimethyl-2,4-dihydroxyphenylsulfonium triflate
-
- MDL: MFCD05864290
- インチ: 1S/C8H10O2S.CHF3O3S/c1-11(2)8-4-3-6(9)5-7(8)10;2-1(3,4)8(5,6)7/h3-5H,1-2H3,(H-,9,10);(H,5,6,7)
- InChIKey: IQJLWOZFOHQUIQ-UHFFFAOYSA-N
- SMILES: [S+](C)(C)C1C=CC(=CC=1O)O.S(C(F)(F)F)(=O)(=O)[O-]
計算された属性
- 精确分子量: 320.00000028g/mol
- 同位素质量: 320.00000028g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 8
- 重原子数量: 19
- 回転可能化学結合数: 1
- 複雑さ: 272
- 共价键单元数量: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 107
じっけんとくせい
- ゆうかいてん: 129-131°C
Dimethyl-2,4-dihydroxyphenylsulfonium triflate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 021801-1g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 99.9% | 1g |
£218.00 | 2022-03-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-326865-1g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate, |
180787-54-6 | 1g |
¥1873.00 | 2023-09-05 | ||
A2B Chem LLC | AE92743-5g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 5g |
$696.00 | 2024-04-20 | ||
1PlusChem | 1P00AKTJ-25g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 25g |
$2904.00 | 2025-02-25 | ||
A2B Chem LLC | AE92743-1g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 1g |
$232.00 | 2024-04-20 | ||
1PlusChem | 1P00AKTJ-250mg |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 250mg |
$168.00 | 2025-02-25 | ||
1PlusChem | 1P00AKTJ-5g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 5g |
$724.00 | 2025-02-25 | ||
A2B Chem LLC | AE92743-250mg |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 250mg |
$161.00 | 2024-04-20 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-326865-1 g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate, |
180787-54-6 | 1g |
¥1,873.00 | 2023-07-11 | ||
Fluorochem | 021801-5g |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate |
180787-54-6 | 99.9% | 5g |
£653.00 | 2022-03-01 |
Dimethyl-2,4-dihydroxyphenylsulfonium triflate 関連文献
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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9. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
Dimethyl-2,4-dihydroxyphenylsulfonium triflateに関する追加情報
Dimethyl-2,4-dihydroxyphenylsulfonium Triflate
Dimethyl-2,4-dihydroxyphenylsulfonium triflate is a highly specialized compound with the CAS number 180787-54-6. This compound is a sulfonium salt, which consists of a dimethyl-substituted 2,4-dihydroxyphenyl group and a triflate anion. The structure of this compound is characterized by its unique combination of functional groups, making it a versatile and valuable material in various chemical applications. Recent studies have highlighted its potential in fields such as organic synthesis, materials science, and pharmaceutical research.
The dimethyl-2,4-dihydroxyphenylsulfonium cation is a key component of this compound. Its structure features two methyl groups attached to the sulfur atom, along with a phenyl ring that contains hydroxyl groups at the 2 and 4 positions. This arrangement imparts the cation with specific electronic and steric properties that are highly desirable in certain chemical reactions. The triflate anion, on the other hand, is a strong Lewis acid and plays a crucial role in stabilizing the overall charge of the compound. Together, these components create a highly reactive species that can participate in various nucleophilic and electrophilic reactions.
One of the most notable applications of dimethyl-2,4-dihydroxyphenylsulfonium triflate is in the field of organic synthesis. Its ability to act as both an electrophilic agent and a leaving group makes it an invaluable reagent in constructing complex molecular architectures. Recent research has demonstrated its effectiveness in synthesizing biologically active compounds, such as those with potential anticancer properties. For instance, studies have shown that this compound can be used to generate intermediates for the synthesis of taxane derivatives, which are widely used in chemotherapy.
In addition to its role in organic synthesis, dimethyl-2,4-dihydroxyphenylsulfonium triflate has shown promise in materials science. Its ability to undergo controlled polymerization reactions has led to its use in the development of novel polymeric materials with tailored properties. For example, researchers have utilized this compound to synthesize conducting polymers that exhibit enhanced electrical conductivity and mechanical stability. These materials hold potential applications in electronic devices, sensors, and energy storage systems.
The synthesis of dimethyl-2,4-dihydroxyphenylsulfonium triflate involves a multi-step process that typically begins with the preparation of the corresponding sulfonic acid derivative. This is followed by methylation using methylating agents such as methyl iodide or methyl bromide under appropriate conditions. The final step involves ion exchange with triflic acid to yield the desired sulfonium triflate salt. Recent advancements in catalytic methods have significantly improved the efficiency and selectivity of these reactions, making large-scale production more feasible.
From an environmental perspective, dimethyl-2,4-dihydroxyphenylsulfonium triflate has been studied for its potential impact on ecosystems. Research indicates that this compound exhibits moderate biodegradability under aerobic conditions, though its persistence in aquatic environments remains a topic of interest for further investigation. Regulatory agencies have established guidelines for handling and disposing of this material to minimize its ecological footprint.
In conclusion, dimethyl-2,4-dihydroxyphenylsulfonium triflate is a multifaceted compound with significant implications across various scientific disciplines. Its unique chemical properties make it an essential tool in organic synthesis, materials science, and pharmaceutical research. As ongoing studies continue to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing modern chemistry.
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